methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate
Description
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate is a cyclopropane-based compound featuring a carboxylate ester group and a hydroxymethyl-substituted imidazole moiety. The cyclopropane ring introduces structural rigidity, which can enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 1-[hydroxy-(1-methylimidazol-2-yl)methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-6-5-11-8(12)7(13)10(3-4-10)9(14)15-2/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAMQOSLCFPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Hydroxycyclopropane-1-carboxylate Esters
A foundational intermediate in the synthesis is the 1-hydroxycyclopropane-1-carboxylic acid or its esters. A patented method (CN110862311A) describes an efficient and scalable synthesis involving:
- Dissolution of a precursor compound in aqueous sulfuric acid.
- Catalysis by sodium nitrite and sulfuric acid under controlled temperatures (0–5 °C initially, then 15–30 °C) to form a nitroso intermediate.
- Removal of protecting groups (commonly methyl groups) to yield the hydroxycyclopropanecarboxylate ester.
This method addresses common issues such as harsh reaction conditions, low yield, and pollution by optimizing molar ratios and reaction temperatures, enabling better scalability and reproducibility.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| (1) | Compound 1 + H2SO4 (1.0–1.1 equiv), NaNO2 (1.0–1.1 equiv), 0–5 °C to 15–30 °C, 0.5–1 hr | Formation of nitroso intermediate (Compound 2) |
| (2) | Removal of protecting group R (methyl preferred) | 1-Hydroxycyclopropanecarboxylate ester (Compound 3) |
This process yields hydroxycyclopropane esters with improved purity and yield, suitable for further functionalization.
Preparation of the Imidazole Substituent: (1-Methyl-1H-imidazol-2-yl)methanol
The imidazole moiety is introduced through intermediates such as (1-methyl-1H-imidazol-2-yl)methanol. Its synthesis involves:
- Chlorination of (1-methyl-1H-imidazol-2-yl)methanol using thionyl chloride (SOCl2) in solvents like diethyl ether or dichloromethane.
- Reaction conditions include cooling to 0 °C, followed by warming to ambient temperature or reflux for several hours.
- The product is 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, which is a key intermediate for nucleophilic substitution reactions.
| Entry | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | 95 | SOCl2 in diethyl ether, 0 °C to RT, 5 h | Off-white solid, high purity |
| 2 | 88 | Ice cooling, reflux | Brown crystals, recrystallized |
| 3 | 78 | 0 °C, 0.5 h, reflux, inert atmosphere | Yellow crystals, recrystallized |
These intermediates are well-characterized by NMR and mass spectrometry, confirming their suitability for further coupling reactions.
Coupling to Form the Target Compound
The final step involves coupling the cyclopropane carboxylate intermediate with the hydroxy(1-methyl-1H-imidazol-2-yl)methyl group. While explicit detailed protocols for this exact coupling are limited in open literature, typical approaches include:
- Nucleophilic addition of the imidazole-substituted alcohol to an activated cyclopropane carboxylate derivative.
- Use of mild bases or catalysts to promote substitution without ring-opening.
- Purification via extraction, drying, and concentration to isolate the methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate.
The compound’s molecular formula is C10H14N2O3 with a molecular weight of 210.23 g/mol, confirmed by spectral data.
Comparative Data Table of Key Intermediates and Conditions
Research Findings and Notes
- The cyclopropane ring is sensitive to harsh conditions; thus, reaction parameters must be carefully controlled to avoid ring-opening or decomposition.
- The use of sulfuric acid and sodium nitrite in aqueous media is a key innovation for synthesizing hydroxycyclopropane derivatives efficiently.
- Chlorination of imidazole alcohol intermediates with thionyl chloride is a reliable method to generate reactive intermediates for subsequent coupling.
- Purification typically involves organic solvent extraction (e.g., ethyl acetate), drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
- Spectroscopic characterization (NMR, MS) confirms the structural integrity of intermediates and final products.
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.
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Basic Hydrolysis :
Reaction with aqueous NaOH or KOH cleaves the ester, forming 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylic acid. This is critical for synthesizing pharmacologically relevant carboxylic acids . -
Acidic Hydrolysis :
Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> facilitates ester cleavage, often used in tandem with reflux conditions .
Example Reaction:
Nucleophilic Substitution at the Imidazole Ring
The 1-methylimidazole moiety participates in substitution reactions due to its electron-rich nitrogen atoms.
-
Alkylation/Acylation :
The NH group (if deprotonated) reacts with alkyl halides or acyl chlorides. For example, treatment with methyl iodide yields quaternary ammonium salts . -
Cross-Coupling Reactions :
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction at the C-4/C-5 positions of the imidazole ring.
Key Mechanistic Insight :
The imidazole’s aromaticity stabilizes intermediates during substitution, enhancing reaction efficiency .
Oxidation and Reduction
-
Oxidation of Hydroxymethyl Group :
The hydroxymethyl (-CH<sub>2</sub>OH) substituent is oxidized to a ketone or carboxylic acid using agents like KMnO<sub>4</sub> or CrO<sub>3</sub>. -
Reduction of Cyclopropane Ring :
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the cyclopropane ring, forming a linear alkane derivative .
Example Reaction:
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes electrophilic addition or ring expansion:
-
Acid-Catalyzed Ring Opening :
In H<sub>2</sub>SO<sub>4</sub>, the ring opens to form allylic alcohols or esters . -
Transition Metal-Mediated Reactions :
Rhodium catalysts facilitate [2+1] cycloadditions, enabling functionalization with alkenes or alkynes .
Esterification and Transesterification
The methyl ester group is amenable to transesterification with higher alcohols (e.g., ethanol) under acidic or enzymatic conditions .
Example Reaction Conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Transesterification | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl ester derivative |
| Enzymatic hydrolysis | Lipase, phosphate buffer (pH 7) | Carboxylic acid or ethyl ester |
Participation in Multicomponent Reactions
The compound serves as a substrate in Ugi or Passerini reactions, leveraging its ester and imidazole groups to generate heterocyclic libraries .
Table 2: Functional Group Reactivity
| Functional Group | Reactivity | Example Transformation |
|---|---|---|
| Carboxylate ester | Hydrolysis, transesterification | Carboxylic acid/ethyl ester |
| Cyclopropane | Ring-opening, hydrogenation | Alkane/allylic alcohol |
| Hydroxymethyl | Oxidation, nucleophilic substitution | Ketone/carboxylic acid |
Mechanistic and Synthetic Insights
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Steric Effects : The cyclopropane ring imposes steric constraints, slowing reactions at the adjacent hydroxymethyl group.
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Electronic Effects : The imidazole’s electron-rich nitrogens enhance nucleophilic substitution kinetics .
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Synthetic Utility : This compound is a versatile intermediate in medicinal chemistry, particularly for antiviral and anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate has potential applications in drug development due to its structural features that may influence biological activity. The imidazole ring is known for its role in various biological processes and can interact with biological targets such as enzymes and receptors.
Case Study : Research indicates that compounds containing imidazole derivatives exhibit antimicrobial and antifungal properties. For instance, studies have shown that modifications to the imidazole structure can enhance the efficacy of existing pharmaceutical agents against resistant strains of bacteria .
Biological Research
The compound is used as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This buffering capacity is crucial for maintaining optimal conditions for cellular processes during experiments .
Application Example : In cell biology experiments, maintaining pH is essential for enzyme activity and cellular metabolism. The use of this compound can help stabilize pH levels, thereby improving the reliability of experimental results.
Data Table of Applications
Mechanism of Action
The mechanism by which methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The cyclopropane ring adds rigidity to the structure, potentially enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate with structurally related compounds from the evidence:
Key Differences and Implications
Imidazole Substitution :
- The target compound’s hydroxymethyl-imidazole group contrasts with the tetrazole-substituted imidazole in . Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability in drugs, whereas hydroxymethyl groups may improve solubility .
- Propargyl imidazole esters (e.g., ) prioritize reactivity for click chemistry, unlike the target compound’s cyclopropane-carboxylate backbone, which is optimized for rigidity.
Cyclopropane vs.
Biological Activity :
- The tetrazole-imidazole hybrid in exhibits angiotensin II receptor antagonism, while cyclopropane-carboxylate derivatives (e.g., ) are explored for protease inhibition. The target compound’s bioactivity remains speculative but may align with kinase or GPCR modulation due to the imidazole moiety .
Synthetic Accessibility :
- Hydrothermal synthesis methods for imidazole derivatives (e.g., ) suggest feasible routes for the target compound, though cyclopropane ring formation may require specialized reagents (e.g., Simmons-Smith reactions).
Notes
Methodological Considerations :
- NMR data processing protocols (e.g., TSP calibration, water peak exclusion) from are critical for characterizing imidazole protons and cyclopropane ring signals in the target compound.
- HRMS and elemental analysis (e.g., ) should be prioritized for verifying molecular composition.
Research Gaps: No direct data on the target compound’s solubility, stability, or toxicity were found in the evidence. Extrapolations are based on analogs (e.g., ). Comparative studies with non-imidazole cyclopropane esters (e.g., flavoxate derivatives ) are warranted to isolate the imidazole’s contribution to bioactivity.
Synthesis Recommendations :
Biological Activity
Methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate (CAS No. 1803586-77-7) is a complex organic compound characterized by the presence of a cyclopropane ring, an imidazole moiety, and a carboxylate ester group. This structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 214.23 g/mol. Its structural features include:
- Cyclopropane Ring: Provides rigidity and may enhance binding interactions.
- Imidazole Moiety: Known for its role in biological systems, particularly in enzyme active sites and metal ion coordination.
- Carboxylate Ester Group: Potentially involved in various biochemical interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction: The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing enzyme activity.
- Receptor Binding: The compound may interact with specific receptors, modulating physiological responses.
- Chemical Reactivity: The hydroxyl and ester groups may undergo oxidation or reduction reactions, leading to biologically active metabolites.
Antioxidant Properties
The presence of hydroxyl groups in this compound suggests potential antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
Study on Related Imidazole Compounds
A study published in MDPI investigated the anti-inflammatory effects of imidazole derivatives. The results indicated that certain compounds significantly inhibited pro-inflammatory cytokine production, suggesting that this compound could possess similar properties due to its structural similarities.
Synthesis and Biological Testing
In synthetic research, the compound has been used as a precursor to develop more complex molecules aimed at targeting specific biological pathways. For instance, derivatives have been synthesized for testing against cancer cell lines, showing promising results in inhibiting cell proliferation.
Q & A
Q. What are the optimal synthetic routes for methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate, and how does stereochemistry influence yield?
The synthesis of this compound likely involves cyclopropane ring formation and imidazole functionalization. A plausible route includes:
- Cyclopropanation : Using vinyl precursors with carbene transfer reagents (e.g., CH₂N₂) under controlled conditions to form the strained cyclopropane ring .
- Imidazole coupling : Introducing the 1-methylimidazole moiety via nucleophilic substitution or metal-catalyzed cross-coupling .
- Esterification : Final step with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .
Stereochemical considerations : The hydroxy and imidazole groups may lead to diastereomer formation. Chiral HPLC or crystallization is recommended for resolution .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for cyclopropane protons (δ ~1.0–2.0 ppm) and imidazole protons (δ ~7.0–8.0 ppm) .
- HPLC-MS : To assess purity (>95%) and detect byproducts from incomplete esterification or cyclopropane ring opening .
- X-ray crystallography : For absolute stereochemical assignment if single crystals are obtainable .
Q. What are the key challenges in stabilizing this compound during storage?
- Degradation risks : Hydrolysis of the ester group under humid conditions or acidic/basic environments.
- Mitigation : Store in anhydrous solvents (e.g., THF, DCM) at –20°C with desiccants. Avoid prolonged exposure to light due to imidazole’s UV sensitivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the cyclopropane-imidazole system in catalytic reactions?
- Methods :
- DFT calculations : To map transition states for ring-opening reactions (e.g., strain-driven [2+2] cycloadditions) and assess orbital interactions between the cyclopropane and imidazole .
- Molecular docking : To explore bioactivity by simulating binding to enzymatic targets (e.g., cytochrome P450 for metabolic studies) .
- Data contradictions : Discrepancies between predicted and experimental reactivity may arise from solvent effects or unaccounted steric hindrance .
Q. What strategies resolve conflicting bioactivity data in pharmacological screening?
Q. How does the strained cyclopropane ring influence the compound’s electronic properties?
- Experimental design :
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the cyclopropane-imidazole system .
- UV-Vis spectroscopy : Correlate absorption bands (e.g., π→π* transitions in imidazole) with ring strain .
- Contradictions : Computational models may underestimate hyperconjugative stabilization of the cyclopropane ring, requiring experimental validation .
Methodological Challenges
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
Q. How can researchers optimize reaction conditions to minimize diastereomer formation?
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphines) during cyclopropanation to enhance enantioselectivity .
- Temperature control : Lower reaction temperatures (–20°C) reduce kinetic competition between pathways, favoring a single diastereomer .
- In situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
